molecular formula C12H9NO4 B1330573 4-(2-Furoylamino)benzoic acid CAS No. 5768-34-3

4-(2-Furoylamino)benzoic acid

Cat. No. B1330573
CAS RN: 5768-34-3
M. Wt: 231.2 g/mol
InChI Key: LKSXLVUUFLNDSS-UHFFFAOYSA-N
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Description

4-(2-Furoylamino)benzoic acid is an organic compound with the molecular formula C12H9NO4 . It is also known by several other names such as 4-(furan-2-carbonylamino)benzoic acid, 4-(furan-2-ylcarbonylamino)benzoic acid, benzoic acid, 4-[(2-furanylcarbonyl)amino]-4-(2-Furamido)benzoic acid .


Molecular Structure Analysis

The molecular structure of 4-(2-Furoylamino)benzoic acid consists of 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in various chemical databases .

Relevant Papers One relevant paper titled “A Kinetic Study on Benzoic Acid Pungency and Sensory Attributes of Benzoic Acid” was found . This paper discusses the sensory characteristics of benzoic acid, a related compound to 4-(2-Furoylamino)benzoic acid.

Scientific Research Applications

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Trypanocidal Activity

This compound has been studied for its potential use as a trans-sialidase inhibitor, which is significant in the treatment of Chagas disease. Benzoic acid derivatives, including 4-(2-Furoylamino)benzoic acid, have shown potent trypanocidal activity, outperforming commercially available drugs in some cases .

Drug Design and Synthesis

In drug design, 4-(2-Furoylamino)benzoic acid derivatives are synthesized for their potential biological activities. These derivatives are characterized by various spectrophotometric analyses to determine their suitability as drug candidates .

Enzymatic Analysis

The compound is involved in enzymatic studies, particularly in the context of molecular docking studies. These studies help in understanding the interaction between the compound and specific enzymes, which is crucial for drug development .

Molecular Docking Studies

Molecular docking studies with 4-(2-Furoylamino)benzoic acid are essential for identifying its binding affinities to various biological targets. This is a critical step in the rational design of new therapeutic agents .

Bioactive Compound Synthesis

4-(2-Furoylamino)benzoic acid is used in the synthesis of new derivatives that serve as bioactive compounds. These compounds are then tested for various biological activities, which could lead to the development of new drugs .

Pharmacological Research

The compound’s derivatives are explored for their pharmacological properties. This includes studying their potential as inhibitors of various biological pathways, which could lead to the discovery of new treatments for diseases .

Chemical Analysis and Characterization

In chemical research, 4-(2-Furoylamino)benzoic acid is used for the synthesis and characterization of new chemical entities. Its derivatives are analyzed using techniques like FTIR, Mass, 1HNMR, and 13CNMR to determine their structure and potential applications .

properties

IUPAC Name

4-(furan-2-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-11(10-2-1-7-17-10)13-9-5-3-8(4-6-9)12(15)16/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSXLVUUFLNDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90313434
Record name 4-(2-Furoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Furoylamino)benzoic acid

CAS RN

5768-34-3
Record name 5768-34-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-Furoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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